Lipophilicity Control: Intermediate logP Differentiates 3-Cyclopropylisoxazole from 3-Methyl and 3-Phenyl Analogs
The calculated octanol-water partition coefficient (logP) for 3-cyclopropylisoxazole is 1.552, representing a critical midpoint in lipophilicity compared to its closest isoxazole analogs . This value is significantly higher than that of 3-methylisoxazole (logP values range from 0.61 to 0.98, depending on the source) [1][2], and substantially lower than that of 3-phenylisoxazole (logP 2.34) . This intermediate logP positions 3-cyclopropylisoxazole uniquely for balancing membrane permeability and aqueous solubility, a key determinant in oral bioavailability and target engagement.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 1.552 |
| Comparator Or Baseline | 3-Methylisoxazole (logP ~0.61-0.98); 3-Phenylisoxazole (logP = 2.34); Isoxazole (logP ~0.67) |
| Quantified Difference | ΔlogP: +0.57 to +0.94 vs. 3-Methylisoxazole; -0.79 vs. 3-Phenylisoxazole; +0.88 vs. Isoxazole |
| Conditions | In silico calculation; experimental conditions may vary |
Why This Matters
Lipophilicity is a primary determinant of a compound's ADME profile; selecting a building block with an optimal logP can streamline lead optimization by avoiding excessive hydrophilicity or lipophilicity that compromises bioavailability.
- [1] PubMed Central. Table: Dipole Moment (μ; Debye) and Octanol/Water Partition Coefficient (logP) Determined for Heterocyclic Moieties. Accessed 2026. View Source
- [2] ChemSrc. 3-Methylisoxazole (CAS 30842-90-1) Properties. Accessed 2026. View Source
